molecular formula C20H21N3O4 B2924817 4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886157-69-3

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2924817
CAS No.: 886157-69-3
M. Wt: 367.405
InChI Key: UGFHIFPLWSPHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a phenyl group, and an ethoxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group, phenyl group, and ethoxypropylamino group through various substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Various substitution reactions can occur at the quinoline core or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the quinoline core.

Scientific Research Applications

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and quinoline core play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-ethoxypropyl)amino)-3-nitrobenzoic acid
  • 4-amino-N-(3-ethoxypropyl)benzenesulfonamide
  • 3-ethoxypropylamine

Uniqueness

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups and the quinoline core

Properties

IUPAC Name

4-(3-ethoxypropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-27-14-8-13-21-18-16-11-6-7-12-17(16)22(15-9-4-3-5-10-15)20(24)19(18)23(25)26/h3-7,9-12,21H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHIFPLWSPHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.